
4-(4-Bromophenyl)-2-(1-ethylpiperidin-4-yl)-1,3-thiazole;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Bromophenyl)-2-(1-ethylpiperidin-4-yl)-1,3-thiazole;hydrobromide is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-(1-ethylpiperidin-4-yl)-1,3-thiazole;hydrobromide typically involves multiple steps. One common method starts with the bromination of a phenyl ring, followed by the formation of the thiazole ring through a cyclization reaction. The piperidine moiety is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the hydrobromide salt, which is achieved by treating the compound with hydrobromic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(4-Bromophenyl)-2-(1-ethylpiperidin-4-yl)-1,3-thiazole;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
科学研究应用
4-(4-Bromophenyl)-2-(1-ethylpiperidin-4-yl)-1,3-thiazole;hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 4-(4-Bromophenyl)-2-(1-ethylpiperidin-4-yl)-1,3-thiazole;hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 4-(4-Chlorophenyl)-2-(1-ethylpiperidin-4-yl)-1,3-thiazole
- 4-(4-Fluorophenyl)-2-(1-ethylpiperidin-4-yl)-1,3-thiazole
- 4-(4-Methylphenyl)-2-(1-ethylpiperidin-4-yl)-1,3-thiazole
Uniqueness
4-(4-Bromophenyl)-2-(1-ethylpiperidin-4-yl)-1,3-thiazole;hydrobromide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research applications, offering distinct advantages over similar compounds with different substituents.
属性
CAS 编号 |
88654-50-6 |
|---|---|
分子式 |
C16H20Br2N2S |
分子量 |
432.2 g/mol |
IUPAC 名称 |
4-(4-bromophenyl)-2-(1-ethylpiperidin-4-yl)-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C16H19BrN2S.BrH/c1-2-19-9-7-13(8-10-19)16-18-15(11-20-16)12-3-5-14(17)6-4-12;/h3-6,11,13H,2,7-10H2,1H3;1H |
InChI 键 |
KKCCMWLINVHQDL-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCC(CC1)C2=NC(=CS2)C3=CC=C(C=C3)Br.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



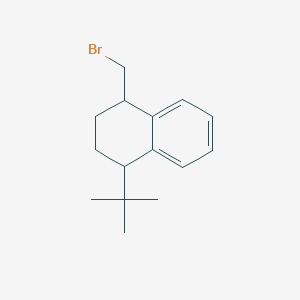

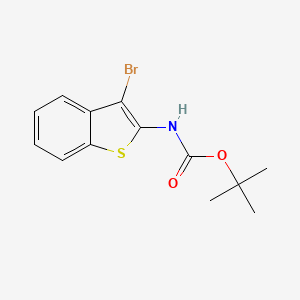

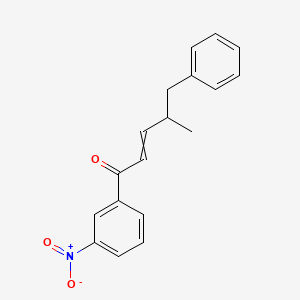
![2,2'-Disulfanediylbis[N-(2-bromo-4-methylphenyl)benzamide]](/img/structure/B14393767.png)
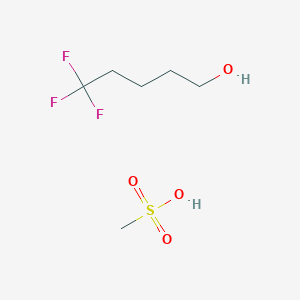
![Methyl chloro(1-methylbicyclo[4.1.0]heptan-7-ylidene)acetate](/img/structure/B14393775.png)
![2-[4-(4,6-Dichloropyrimidin-2-yl)anilino]propan-2-ol](/img/structure/B14393776.png)
![N-Methyl-5-{4-[(naphthalen-1-yl)oxy]butyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14393790.png)
![[3-(4-Chlorophenoxy)propane-1,2-diyl]bis(diphenylphosphane)](/img/structure/B14393797.png)
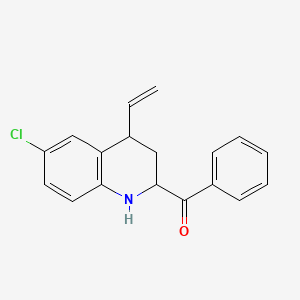
![N'-[4-(Diethylamino)phenyl]-N-methoxy-N-methylurea](/img/structure/B14393810.png)
